2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Description
This compound features a thiazolidinone core (4-oxo-2-thioxo) substituted with a benzamide group at position 3 and a (Z)-configured allylidene group at position 3. The allylidene moiety adopts an (E)-geometry at the 2-methyl-3-phenyl substituents, creating a conjugated system that may influence electronic properties and biological activity.
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S2/c1-13(11-14-7-3-2-4-8-14)12-17-19(25)23(20(26)27-17)22-18(24)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,24)/b13-11+,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGWOIPAPQRCF-YMGXUNRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thioxothiazolidin core, which is known for various biological activities. The presence of the bromine atom and the thiazolidin ring contributes to its reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds with thiazolidin structures often exhibit antimicrobial properties. A study on similar thiazolidin derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess such activity. For instance, derivatives with similar functional groups have demonstrated selective action against strains like Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Activity
Thiazolidin derivatives have been investigated for their anticancer properties. A notable study highlighted that compounds containing thiazolidin rings exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
The proposed mechanism of action for thiazolidin derivatives includes:
- Inhibition of DNA synthesis: Compounds may interfere with nucleic acid synthesis, leading to cell death.
- Apoptosis induction: Activation of apoptotic pathways through mitochondrial dysfunction.
- Antioxidant activity: Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Screening
A screening study evaluated the antimicrobial efficacy of various thiazolidin derivatives against standard bacterial strains. The results indicated that certain structural modifications enhanced activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for the most active compounds . This suggests that the bromine substitution in our compound may similarly enhance its antimicrobial profile.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| 2-bromo-N... | 30 | Bacillus subtilis |
Case Study 2: Anticancer Efficacy
In vitro studies on a series of thiazolidin derivatives revealed that some compounds induced significant apoptosis in cancer cell lines. For example, a derivative similar to our compound caused a decrease in cell viability by over 70% in MCF-7 cells after 48 hours of treatment . This highlights the potential therapeutic applications of our compound in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazolidinone Derivatives with Furan Substituents
Compounds such as (S,Z)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid () replace the allylidene group with a furan ring. Key differences include:
- Electronic Effects : The furan’s oxygen atom introduces electronegativity, contrasting with the allylidene’s conjugated π-system.
Dioxothiazolidinone Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () features a 2,4-dioxo thiazolidinone core. The additional oxo group reduces sulfur’s electron-withdrawing effect, altering reactivity and hydrogen-bonding capacity compared to the target’s 4-oxo-2-thioxo motif .
Functional Group Modifications
Bromophenyl vs. Chlorophenyl Substituents
- 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide () shares the bromophenyl group but substitutes benzamide with phenethylacetamide.
- (S,Z)-2-(5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid () uses chlorine instead of bromine. The lower atomic radius of Cl may decrease van der Waals interactions in target binding .
Epalrestat Isomer ()
The Epalrestat (E,Z)-isomer (2-((E)-5-((Z)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) shares the allylidene-thiazolidinone core but replaces benzamide with acetic acid. This carboxylic acid group enables salt formation, improving aqueous solubility compared to the bromobenzamide derivative .
Physicochemical and Spectroscopic Data
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
